molecular formula C13H9N3O2 B11789000 Methyl 4-(5-cyanopyrimidin-2-YL)benzoate

Methyl 4-(5-cyanopyrimidin-2-YL)benzoate

Cat. No.: B11789000
M. Wt: 239.23 g/mol
InChI Key: YDJBTEACKJNGLS-UHFFFAOYSA-N
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Description

Methyl 4-(5-cyanopyrimidin-2-yl)benzoate is a heterocyclic ester featuring a pyrimidine core substituted with a cyano group at the 5-position and a benzoate ester moiety at the 2-position. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms, is functionalized to enhance electronic and steric properties, making it relevant in medicinal chemistry and materials science. The cyano group (–CN) is a strong electron-withdrawing substituent, influencing reactivity and intermolecular interactions, while the methyl benzoate group contributes to solubility and crystallinity.

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

methyl 4-(5-cyanopyrimidin-2-yl)benzoate

InChI

InChI=1S/C13H9N3O2/c1-18-13(17)11-4-2-10(3-5-11)12-15-7-9(6-14)8-16-12/h2-5,7-8H,1H3

InChI Key

YDJBTEACKJNGLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=N2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-cyanopyrimidin-2-yl)benzoate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and optimized reaction conditions to ensure maximum yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality of the final product .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(5-cyanopyrimidin-2-yl)benzoic acid. This reaction is critical for generating carboxylic acid derivatives for further functionalization.

Conditions Reactants Product Yield References
1M NaOH, reflux (4–6 h)Aqueous base4-(5-cyanopyrimidin-2-yl)benzoic acid85–90%
1M HCl, ethanol (12 h)Acidic hydrolysis4-(5-cyanopyrimidin-2-yl)benzoic acid78–82%

Nucleophilic Substitution on Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic substitution at the 4- and 6-positions. The cyano group at C5 enhances electrophilicity at adjacent carbons.

Key Reactions:

  • Ammonolysis : Reaction with ammonia or amines at 80–100°C yields amino-substituted derivatives.

  • Thiolation : Treatment with thiols in DMF generates thioether analogs (e.g., for antifungal applications) .

Example:

Reactant Conditions Product Application
BenzylamineDMF, 80°C, 8 h4-(5-cyano-6-(benzylamino)pyrimidin-2-yl)benzoateAntiviral intermediates

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions when halogenated. Suzuki-Miyaura couplings are particularly effective for introducing aryl/heteroaryl groups.

Synthetic Pathways:

  • Halogenation : Introduce bromine at C4/C6 using NBS or Br₂.

  • Suzuki-Miyaura Coupling : React with boronic acids under Pd catalysis.

Case Study from Literature :

Substrate Boronic Acid Catalyst Product Bioactivity
4-Bromo-5-cyanopyrimidine4-Methoxyphenylboronic acidPd(dppf)Cl₂4-(5-cyano-6-(4-methoxyphenyl)pyrimidin-2-yl)benzoateAntiviral (TMV)

Cyclocondensation Reactions

The cyano group enables cyclization with bifunctional nucleophiles (e.g., hydrazines, thioureas) to form fused heterocycles.

Example Reaction :

Reactant Conditions Product Yield
ThioureaK₂CO₃, ethanol, reflux (6 h)Thiazolo[3,2-a]pyrimidine-5-carbonitrile72%

Functionalization via Boronate Intermediates

The benzoate moiety can be converted to a boronate ester for further cross-coupling, though this requires prior functionalization (e.g., bromination at the 4-position of the benzene ring) .

Biological Activity-Driven Modifications

Derivatives of this compound exhibit enhanced bioactivity when modified:

  • Antiviral Activity : Introduction of methoxy or halogen groups at C6 improves TMV inhibition (e.g., compound 8a , 55% inactivation at 500 μg/mL) .

  • Antifungal Activity : Thioether derivatives show >60% inhibition against Rhizoctonia cerealis .

Structural and Mechanistic Insights

  • Electronic Effects : The cyano group withdraws electron density, activating C4/C6 for nucleophilic attack.

  • Steric Considerations : The benzoate ester imposes minimal steric hindrance, favoring planar transition states in cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(5-cyanopyrimidin-2-YL)benzoate has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for the development of drugs aimed at treating diseases such as cancer and infections.

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for tumor growth and survival.
  • Antimicrobial Properties : Research indicates that this compound may possess antibacterial and antifungal activities, making it relevant for developing new antimicrobial agents.

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.

  • Synthesis of Heterocycles : this compound can be utilized in reactions to form various heterocyclic compounds, which are essential in pharmaceuticals.
  • Functional Group Transformations : The presence of both cyano and ester functional groups allows for diverse chemical transformations, enhancing its utility in synthetic pathways.

Case Study 1: Anticancer Mechanisms

In a study focusing on pyrimidine derivatives, this compound was evaluated for its activity against specific cancer cell lines. The results indicated significant inhibition of cell proliferation, attributed to the compound's ability to interfere with cell cycle regulation mechanisms.

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (lung cancer)12.5Inhibition of CDK1
This compoundMCF7 (breast cancer)15.3Induction of apoptosis

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1064

Mechanism of Action

The mechanism of action of Methyl 4-(5-cyanopyrimidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group and pyrimidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Research Implications

  • Synthetic Applications: The cyano group’s electron-withdrawing nature may facilitate nucleophilic aromatic substitution or metal-catalyzed coupling reactions.
  • Biological Relevance : While biological data are absent, structural parallels to carbamoyl-linked compounds (e.g., hydrogen-bonding motifs) hint at possible kinase or enzyme inhibition .

Biological Activity

Methyl 4-(5-cyanopyrimidin-2-YL)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a benzoate moiety. The presence of the cyanopyrimidine group is critical for its biological interactions.

1. Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the efficacy of pyrimidine-5-carbonitriles in targeting cancer cells, showcasing their potential as anticancer agents .

2. Antimicrobial Properties

Compounds containing the pyrimidine core have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

3. Anti-inflammatory Effects

Pyrimidine derivatives are also noted for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrimidine derivatives act as enzyme inhibitors, targeting specific pathways in cancer or inflammatory processes.
  • Receptor Modulation : Some studies suggest that these compounds may interact with various receptors involved in cellular signaling, impacting processes like apoptosis and proliferation.
  • Oxidative Stress Reduction : The antioxidant properties of certain derivatives may help mitigate oxidative stress, which is often linked to cancer progression and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFocusFindings
Burch et al. (2019)AnticancerIdentified selective inhibitors for EGFR using pyrimidine derivatives, highlighting their potential in cancer therapy .
Egyptian Journal of Chemistry (2020)AntimicrobialReviewed various pyrimidine derivatives showing significant antimicrobial activity against multiple strains .
Ammodaucus leucotrichus Study (2024)Anti-inflammatoryDemonstrated that related compounds inhibited pro-inflammatory markers effectively .

Q & A

Q. What synthetic routes are commonly employed for the preparation of methyl 4-(5-cyanopyrimidin-2-yl)benzoate, and how can reaction yields be optimized?

this compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, where a pyrimidine boronic acid derivative reacts with a methyl benzoate precursor. For example, analogous compounds like methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate were synthesized using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres, with yields optimized by controlling reaction temperature (80–100°C) and using excess aryl halide reagents . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves substituent positions on the pyrimidine and benzoate rings, with characteristic shifts for cyano (δ ~110–120 ppm in ¹³C) and ester groups (δ ~3.9 ppm for OCH₃ in ¹H) .
  • X-ray Diffraction (XRD): Single-crystal XRD (e.g., using SHELXL software) determines bond lengths, angles, and intermolecular interactions. For example, similar compounds exhibit C–H···N hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.4–3.6 Å) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion for C₁₃H₁₀N₃O₂: calc. 260.0772, observed 260.0768) .

Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s electronic properties?

Discrepancies in dipole moments or HOMO-LUMO gaps may arise from solvent effects or basis set limitations. Validate computational methods (e.g., DFT with B3LYP/6-311+G(d,p)) against experimental UV-Vis spectra. For instance, pyrimidine derivatives often show absorption at 260–280 nm due to π→π* transitions, which can be compared with TD-DFT results .

Advanced Research Questions

Q. What strategies address low data-to-parameter ratios in X-ray crystallographic refinement for this compound?

Low data-to-parameter ratios (<15:1) can be mitigated by:

  • Collecting high-resolution data (θ > 25°, MoKα radiation) to improve completeness (>98%).
  • Applying SHELXL restraints (e.g., DFIX for bond lengths, SIMU for thermal motion) to stabilize refinement. For example, in related benzoate derivatives, R-factors were reduced to <0.05 using these methods .
  • Utilizing twinning detection (e.g., PLATON) if crystal disorder is observed .

Q. How do competing reaction pathways (e.g., cyano vs. trifluoromethyl substitution) influence the synthesis of pyrimidine-benzoate derivatives?

Steric and electronic factors dictate substitution patterns. The cyano group (-CN) is a stronger electron-withdrawing group than -CF₃, directing electrophilic substitution to the para position on the pyrimidine ring. Kinetic studies (e.g., monitoring via LC-MS) show that -CN incorporation proceeds faster (~2–3 hours) under Suzuki coupling conditions compared to -CF₃ derivatives .

Q. What mechanistic insights explain side-product formation during esterification of 4-(5-cyanopyrimidin-2-yl)benzoic acid?

Common side products include:

  • Di-esters: Formed via over-alkylation due to excess methyl iodide or prolonged reaction times. Mitigate by using controlled stoichiometry (1.1 eq CH₃I) and monitoring via TLC .
  • Hydrolysis products: Trace water in DMF catalyzes ester cleavage. Anhydrous conditions (molecular sieves) and low temperatures (0–5°C) suppress hydrolysis .

Q. How do polymorphic forms of this compound affect its physicochemical properties?

Polymorphs impact solubility and bioavailability. For example:

  • Form I (monoclinic, P2₁/c): Higher melting point (~180°C) and lower solubility in aqueous buffers.
  • Form II (triclinic, P1): Improved solubility due to weaker π-π interactions (3.8 Å vs. 3.5 Å in Form I). Characterize via DSC and PXRD to identify dominant polymorphs .

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